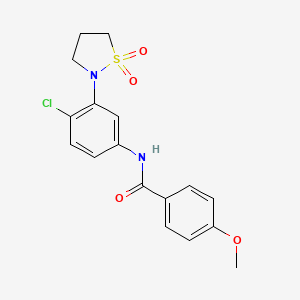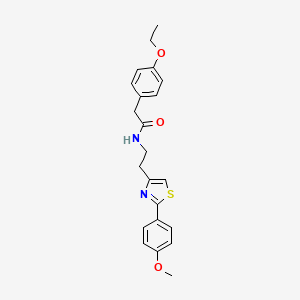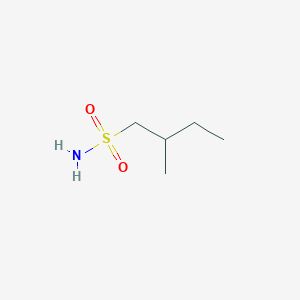
N-(4-chlorobenzyl)-3-tosylquinoxalin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-chlorobenzyl)-3-tosylquinoxalin-2-amine” is a complex organic compound. It likely contains a quinoxaline core, which is a type of heterocyclic compound . The “N-(4-chlorobenzyl)” and “3-tosyl” parts suggest that it has a benzyl group with a chlorine atom and a tosyl group attached to the quinoxaline core .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with benzyldiamines . For example, tetrachloromonospirocyclotriphosphazenes were synthesized from the reactions of hexachlorocyclotriphosphazene with N/N-donor type benzyldiamines .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, 4-Chlorobenzyl alcohol undergoes carbonylation in the presence of a dimer of chloro(1,5-cyclooctadiene)rhodium .
科学的研究の応用
Synthesis Techniques and Reactivity
N-(4-chlorobenzyl)-3-tosylquinoxalin-2-amine is involved in various synthetic techniques emphasizing the formation and manipulation of quinoxaline derivatives. Techniques such as iodine-catalyzed C-N bond formation under ambient conditions demonstrate the versatility of quinoxalinones in reacting with amines to yield pharmaceutically active 3-aminoquinoxalinone derivatives. These reactions are notable for their moderate to high yields, good functional group tolerance, and practical access to significant compounds without the need for metallic catalysts (A. Gupta, M. S. Deshmukh, N. Jain, 2017). Similarly, metal-free C(sp2)-H/N-H cross-dehydrogenative coupling of quinoxalinones with aliphatic amines under visible-light photoredox catalysis has been developed, highlighting the radical process involved in this photocatalytic reaction (Wei Wei, Leilei Wang, Pengli Bao, et al., 2018).
Antimicrobial Applications
Quinoxaline derivatives, including N-(4-chlorobenzyl)-3-tosylquinoxalin-2-amine, have been studied for their antimicrobial properties. The synthesis of new quinoxaline derivatives by replacing the C2 chlorine with an ether linkage has led to compounds with significant antimicrobial activity. This research indicates the potential of quinoxaline derivatives in the development of new antimicrobial agents (D. P. Singh, Sanjay Kumar Deivedi, S. R. Hashim, R. Singhal, 2010).
Photoredox Catalysis and C-H Amination
The application of photoredox catalysis in the site-selective amination of aromatics represents another avenue of research for quinoxaline derivatives. This innovative approach leverages visible light and oxygen to form carbon-nitrogen bond motifs, crucial in pharmaceutical research. Such methodologies provide a blueprint for aromatic carbon-hydrogen functionalization, emphasizing the utility of quinoxaline derivatives in complex organic syntheses (N. Romero, Kaila A. Margrey, Nicholas E. S. Tay, D. Nicewicz, 2015).
Catalysis and Green Chemistry
The synthesis of 3,4-dihydroquinoxalin-2-amine derivatives using cobalt oxide nanoparticles under ultrasonic irradiation exemplifies the role of quinoxaline derivatives in green chemistry. This method, characterized by its environmental friendliness, high yields, and simple work-up procedures, underscores the potential of quinoxaline derivatives in sustainable chemical processes (M. Ghasemzadeh, Boshra Mirhosseini‐Eshkevari, M. H. Abdollahi-Basir, 2016).
作用機序
Target of Action
Similar compounds such as phenylurea fungicides target diseases caused by rhizoctonia solani and pellicularia spp .
Mode of Action
It’s worth noting that reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, are common . These reactions involve the loss of a hydrogen atom at the benzylic position, which can be resonance stabilized .
Biochemical Pathways
For instance, reactions at the benzylic position can lead to various outcomes, including free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
Similar compounds such as phenylurea fungicides are known to be virtually insoluble in water but dissolve in most common organic solvents .
Result of Action
Similar compounds have been reported to have antiviral activity .
Action Environment
Similar compounds such as phenylurea fungicides are known to be moderately persistent in soils and slightly more so in water systems .
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)sulfonylquinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S/c1-15-6-12-18(13-7-15)29(27,28)22-21(24-14-16-8-10-17(23)11-9-16)25-19-4-2-3-5-20(19)26-22/h2-13H,14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRWNELMLUZHET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NC3=CC=CC=C3N=C2NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-3-tosylquinoxalin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-Chloro-4-fluorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2989032.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2989034.png)
![N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2989035.png)
![N-[1-(4-fluorophenyl)propan-2-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2989036.png)


![N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(2-methoxyethyl)ethanediamide](/img/structure/B2989042.png)
![8-bromo-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2989043.png)




![2',7'-Dibromospiro[fluorene-9,9'-xanthene]](/img/structure/B2989053.png)